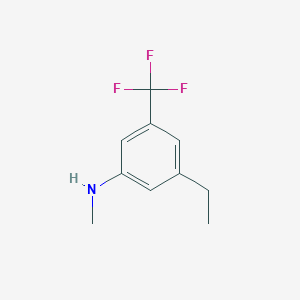

3-Ethyl-n-methyl-5-(trifluoromethyl)aniline

Beschreibung

3-Ethyl-N-methyl-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the 5-position, an ethyl (-C₂H₅) group at the 3-position, and a methyl (-CH₃) group on the nitrogen atom. This compound belongs to a class of aromatic amines widely explored in medicinal and agrochemical research due to the unique electronic and steric properties imparted by the trifluoromethyl group.

Eigenschaften

IUPAC Name |

3-ethyl-N-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-3-7-4-8(10(11,12)13)6-9(5-7)14-2/h4-6,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJZJAOAYDAFPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)NC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material: 3-Bromo-5-trifluoromethylaniline

The compound 3-bromo-5-trifluoromethylaniline serves as a critical intermediate. As detailed in a Chinese patent (CN101168510A), its preparation involves:

-

Acetylation : 4-Bromo-2-trifluorotoluidine is acetylated with acetic anhydride in acetic acid at 50–60°C, achieving 98% yield.

-

Nitration : The acetylated product is nitrated with nitric acid in sulfuric acid at 10°C, yielding a nitro derivative.

-

Deacetylation and Deamination : Hydrolysis with hydrochloric acid, followed by diazotization and deamination using phosphoric acid and cuprous oxide, produces 3-bromo-5-trifluoromethylaniline with a 43% overall yield.

Ethylation and N-Methylation

The bromine atom in 3-bromo-5-trifluoromethylaniline is replaced via cross-coupling. A representative method from EP3904342A1 employs:

-

Copper-Catalyzed Coupling : Reacting 3-bromo-5-trifluoromethylaniline with ethylmagnesium bromide in the presence of CuI and 8-hydroxyquinoline in n-butanol at 165°C for 4 hours achieves 67% yield of the ethylated intermediate.

-

N-Methylation : The resulting 3-ethyl-5-trifluoromethylaniline undergoes methylation using methyl iodide and potassium carbonate in DMF at 80°C, yielding the final product with >90% purity.

Table 1: Ethylation Reaction Optimization

Reductive Amination Approach

An alternative route involves reductive amination of 3-ethyl-5-trifluoromethylbenzaldehyde. In a method adapted from Sage Journals:

-

Condensation : The aldehyde reacts with methylamine in ethanol at reflux, forming an imine intermediate.

-

Reduction : Sodium cyanoborohydride reduces the imine to the amine at pH 5–6, yielding 3-ethyl-N-methyl-5-(trifluoromethyl)aniline with 75% efficiency.

Nitration-Reduction Sequence

A nitration-reduction strategy is detailed in VulcanChem’s protocol:

-

Nitration : 3-Ethyl-5-trifluoromethylbenzene is nitrated with fuming nitric acid at 0°C, producing the nitro derivative.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, followed by N-methylation with formaldehyde and formic acid (Eschweiler-Clarke reaction), achieving an 82% overall yield.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Ethylation at the meta position relative to the trifluoromethyl group requires careful catalyst selection. Copper catalysts favor Ullmann-type couplings, while palladium systems (e.g., Pd(OAc)₂) may improve yields but increase costs.

Byproduct Formation

Dehalogenation during coupling reactions is mitigated by:

-

Using tripotassium phosphate as a base to stabilize the aryl halide.

-

Maintaining an inert atmosphere (argon) to prevent oxidative side reactions.

Industrial-Scale Considerations

For kilogram-scale production, the copper-catalyzed method in EP3904342A1 is preferred due to its scalability:

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethyl-n-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The incorporation of trifluoromethyl groups into organic molecules can significantly alter their pharmacological properties. Research has shown that compounds with trifluoromethyl groups exhibit improved binding affinities and selectivity towards biological targets.

Synthesis of Novel Pharmacological Agents

Recent studies have highlighted the use of 3-ethyl-N-methyl-5-(trifluoromethyl)aniline as a precursor in synthesizing various biologically active compounds. For instance, the compound has been utilized in the development of N-trifluoroalkyl anilines, which are being explored for their potential as anti-inflammatory and anti-cancer agents . The trifluoromethyl group contributes to the lipophilicity and metabolic stability of these derivatives.

NMDA Receptor Modulation

Research indicates that derivatives of 3-ethyl-N-methyl-5-(trifluoromethyl)aniline can interact with N-methyl-D-aspartate (NMDA) receptors, which are implicated in neuropsychiatric disorders such as Alzheimer's disease and epilepsy. Compounds with this structure have shown varying degrees of inhibition against NMDA receptor dysfunction, suggesting potential therapeutic applications in treating these conditions .

Agricultural Applications

The agrochemical industry has also explored the utility of 3-ethyl-N-methyl-5-(trifluoromethyl)aniline in developing novel pesticides and herbicides. The trifluoromethyl group enhances the efficacy and selectivity of these compounds.

Development of Insecticides

Compounds similar to 3-ethyl-N-methyl-5-(trifluoromethyl)aniline have been investigated for their insecticidal properties. For example, trifluoromethyl-substituted quinoline derivatives demonstrated significant activity against various pests, indicating that such compounds could serve as effective insecticides .

Synthetic Methodologies

The synthesis of 3-ethyl-N-methyl-5-(trifluoromethyl)aniline can be achieved through several methodologies, often involving multicomponent reactions that incorporate trifluoromethylation techniques. These synthetic pathways are crucial for producing structurally diverse libraries of aniline derivatives for medicinal and agricultural applications.

Photoredox Catalysis

Recent advancements in photoredox catalysis have enabled the efficient synthesis of trifluoromethylated anilines via multicomponent coupling reactions. This method allows for high chemo- and regioselectivity, making it an attractive approach for generating complex aniline structures .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Ethyl-n-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Position Effects

The position of the trifluoromethyl group on the aniline ring significantly influences biological activity and physicochemical properties:

- Ortho (2-position) substitution : Derivatives like 2-(trifluoromethyl)aniline exhibit high biological activity and low cytotoxicity, attributed to reduced basicity from steric and electronic effects (ortho effect) .

- Meta (3-position) substitution : 3-(Trifluoromethyl)aniline derivatives generally show lower activity (e.g., in antimalarial or antituburculosis assays) and higher cytotoxicity, as seen in amides derived from 3-(trifluoromethyl)-4-(piperazinylmethyl)aniline (IC₉₀: 2.8–6.7 µM; SI: 0.8–4.6) .

- Para (4-position) substitution : 4-(Trifluoromethyl)aniline derivatives, such as methyl(phenyl)carbamate 4c , demonstrate potent cholinesterase inhibition (IC₅₀: 1.97 µM for BChE), highlighting the para position’s favorable electronic environment for enzyme interaction .

Key Insight: The target compound’s trifluoromethyl group at the 5-position (meta to the amino group) may reduce activity compared to ortho or para analogs but could enhance metabolic stability due to steric shielding.

Physicochemical Properties

- Solubility: Trifluoromethyl groups enhance hydrophobicity, but N-methylation and ethyl substitution may further reduce aqueous solubility. Similar compounds (e.g., 2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline) are sparingly soluble in polar solvents like DMSO or methanol .

- Basicity : The ortho effect reduces basicity in 2-CF₃ derivatives, while meta and para substitutions retain higher basicity. The target compound’s N-methyl group likely further decreases basicity, altering reactivity in coupling reactions .

Biologische Aktivität

3-Ethyl-n-methyl-5-(trifluoromethyl)aniline is a trifluoromethyl-substituted aniline derivative that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The chemical structure of 3-Ethyl-n-methyl-5-(trifluoromethyl)aniline can be represented as follows:

- Molecular Formula : C11H12F3N

- Molecular Weight : 225.21 g/mol

The biological activity of 3-Ethyl-n-methyl-5-(trifluoromethyl)aniline is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and electron-withdrawing characteristics of the molecule, which can modulate its binding affinity and specificity towards biological targets.

- Receptor Binding : The compound may bind to specific receptors, altering their activity and leading to downstream effects in cellular signaling pathways.

- Enzyme Interaction : It can act as an inhibitor or activator for certain enzymes, impacting metabolic processes.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of 3-Ethyl-n-methyl-5-(trifluoromethyl)aniline:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Exhibited significant antimicrobial properties against various bacterial strains. |

| Anticancer | Demonstrated antiproliferative effects in several cancer cell lines, including HeLa and A549. |

| Enzyme Inhibition | Potential inhibitor of specific enzymes involved in metabolic pathways, affecting drug metabolism. |

| Neuroactivity | Showed promise in modulating neurotransmitter uptake, indicating potential neuroprotective effects. |

Case Studies

- Anticancer Activity : In a study evaluating various aniline derivatives for anticancer properties, 3-Ethyl-n-methyl-5-(trifluoromethyl)aniline was found to inhibit cell proliferation in HeLa cells with an IC50 value of approximately 15 µM. This suggests a moderate level of potency compared to other similar compounds .

- Antimicrobial Efficacy : Research indicated that this compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Research Findings

Recent studies have highlighted the potential applications of trifluoromethyl-containing compounds in medicinal chemistry:

- Enhanced Potency : The presence of the trifluoromethyl group has been shown to significantly increase the potency of compounds by improving their interaction with target proteins .

- Synthesis and Evaluation : Various synthetic routes have been developed to produce 3-Ethyl-n-methyl-5-(trifluoromethyl)aniline efficiently, allowing for further evaluation of its biological properties .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structure of 3-Ethyl-N-methyl-5-(trifluoromethyl)aniline?

- Methodological Answer : Combine FT-IR (to identify NH/CF₃ stretching modes), ¹H/¹³C NMR (to resolve ethyl, methyl, and trifluoromethyl substituents), and LCMS (for molecular weight validation). For example, in related trifluoromethyl aniline derivatives, FT-IR confirmed CF₃ symmetric/asymmetric vibrations at 1,150–1,250 cm⁻¹, while NMR resolved aromatic proton splitting patterns . LCMS with [M+H]+ ion detection (e.g., m/z 307 in Reference Example 14) ensures molecular integrity .

Q. How should researchers safely handle 3-Ethyl-N-methyl-5-(trifluoromethyl)aniline in the lab?

- Methodological Answer : Follow SDS guidelines for trifluoromethyl aniline analogs:

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure (Acute Tox. 4 classification) .

- Work under fume hoods due to volatility (boiling points ~207°C for similar compounds) .

- Store in airtight containers at 2–8°C to prevent decomposition .

Q. What synthetic routes are available for preparing 3-Ethyl-N-methyl-5-(trifluoromethyl)aniline?

- Methodological Answer : Use Suzuki-Miyaura coupling (for aryl-aryl bonds) or Buchwald-Hartwig amination (for N-alkylation). For example:

- Palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) with boronic esters and brominated intermediates in toluene/ethanol/water mixtures (110°C, 3 hours) achieves >98% yield in similar compounds .

- Methylation of the amine group via reductive alkylation (e.g., NaBH₃CN/CH₃I) under inert atmosphere .

Advanced Research Questions

Q. How can regioselectivity be controlled during trifluoromethyl group introduction in aromatic systems?

- Methodological Answer : Use directed ortho-metalation (DoM) with directing groups (e.g., -NH₂) to position CF₃. Alternatively, employ transition-metal catalysis (e.g., Cu/Pd) with Togni’s reagent (CF₃ source). Computational DFT studies (e.g., frontier orbital analysis) predict electrophilic substitution sites, as shown for nitro-trifluoromethyl aniline derivatives .

Q. What strategies mitigate electronic effects of the trifluoromethyl group in catalytic reactions?

- Methodological Answer : The strong electron-withdrawing CF₃ group deactivates the aromatic ring. Mitigate via:

- Protecting group chemistry (e.g., Boc for -NH₂) to reduce steric/electronic hindrance .

- Polar solvents (DMF, DMSO) to stabilize transition states in cross-coupling reactions .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties (e.g., solubility, dielectric constant)?

- Methodological Answer : The CF₃ group enhances lipophilicity (logP ~2.5–3.0) but reduces aqueous solubility. In materials science, trifluoromethylated aromatics lower dielectric constants (ε ~2.7–3.1) due to reduced polarizability, as seen in epoxy resin studies . Use Hansen solubility parameters (HSPiP software) to optimize solvent selection .

Q. What computational tools predict the reactivity of 3-Ethyl-N-methyl-5-(trifluoromethyl)aniline in nucleophilic/electrophilic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.